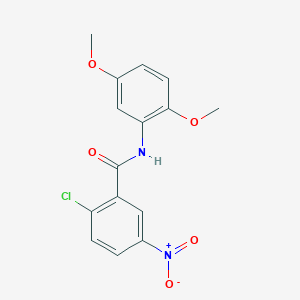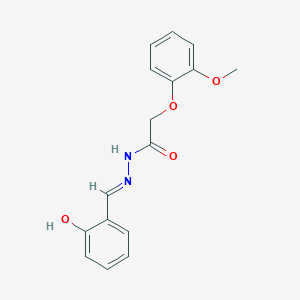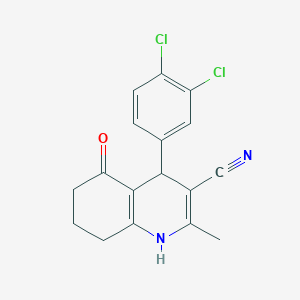![molecular formula C23H24Cl2N2O4S B11691170 Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11691170.png)
Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of thiophene derivatives, including Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, typically involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring structure. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic esters for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, the Paal–Knorr reaction produces 3-hydroxy-2-thiophene carboxylic derivatives .
Aplicaciones Científicas De Investigación
Thiophene derivatives, including Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, have a wide range of scientific research applications. They are used in medicinal chemistry for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . Additionally, they are utilized in material science as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases or modulate estrogen receptors . The specific mechanism of action depends on the structure of the thiophene derivative and its interaction with the target molecules.
Comparación Con Compuestos Similares
Thiophene derivatives are unique due to their versatile chemical properties and wide range of applications. Similar compounds include other heterocyclic compounds such as furan and pyrrole derivatives. thiophene derivatives are distinguished by their sulfur atom, which imparts unique chemical and biological properties . Some commercially available drugs containing thiophene nucleus include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Propiedades
Fórmula molecular |
C23H24Cl2N2O4S |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
ethyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24Cl2N2O4S/c1-5-31-22(30)16-12(2)18(20(29)26-13-9-7-6-8-10-13)32-21(16)27-19(28)17-14(11-15(24)25)23(17,3)4/h6-11,14,17H,5H2,1-4H3,(H,26,29)(H,27,28) |
Clave InChI |
NCSBNXBVEDFAHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cycloheptylsulfamoyl)phenyl]acetamide](/img/structure/B11691098.png)
![7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691112.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide](/img/structure/B11691151.png)

![4-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11691160.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691166.png)

![5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11691184.png)
